molecular formula C11H12O4 B1168987 wingless protein, Drosophila CAS No. 117758-26-6

wingless protein, Drosophila

Cat. No.: B1168987
CAS No.: 117758-26-6
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Description

Historical Discovery and Nomenclature

The wingless protein in Drosophila melanogaster derives its name from the phenotypic effects of mutations in the wingless (wg) gene, first characterized by R. P. Sharma in 1973. Sharma observed that recessive mutations on chromosome 2 caused partial or complete wing loss in adult flies, alongside variable haltere defects. Notably, the penetrance of the wingless phenotype was incomplete, with ~40% of homozygous mutants displaying winglessness in initial studies.

The molecular identity of wg was later linked to developmental signaling through cloning efforts in the 1980s. Simultaneously, the murine proto-oncogene int-1 was found to share sequence homology with wg, revealing an evolutionarily conserved gene family. This discovery unified developmental biology and cancer research, leading to the portmanteau "Wnt" (from Wingless and int-1). The wg gene encodes a secreted glycoprotein that acts as a short-range morphogen, critical for segmental patterning and tissue growth.

Role as a Segment Polarity Gene

The wingless gene functions as a segment polarity gene , essential for establishing anterior-posterior boundaries in Drosophila embryos. During cellular blastoderm formation, wg expression forms 14 transverse stripes, each 2–3 cells wide, demarcating parasegment borders. These stripes arise through repression by pair-rule genes fushi tarazu (ftz) and even-skipped (eve), which confine wg expression to narrow interbands.

Key regulatory interactions include:

  • Maintenance of engrailed (en) expression : wg activates en in adjacent posterior cells via cell-cell signaling, stabilizing segment boundaries.
  • Naked cuticle formation : wg signaling suppresses denticle formation in larval epidermal cells, creating smooth cuticle regions. Loss of wg results in embryonic lethality with completely denticulated cuticles.

Genetic screens identified downstream components of the wg pathway, such as armadillo (arm, β-catenin homolog) and dishevelled (dsh), which transduce the signal to regulate target gene expression. Ectopic wg expression under heat shock promoters induces uniform naked cuticle and expands en domains, mimicking gain-of-function phenotypes.

Homology to Vertebrate Wnt-1 Signaling Pathways

The wingless pathway is evolutionarily conserved, with homologous components identified across metazoans. Key parallels between Drosophila and vertebrate Wnt signaling include:

Drosophila Gene Human Homolog Function
wingless WNT1, WNT2, WNT3A Secreted ligand
frizzled FZD1–FZD10 Receptor
armadillo CTNNB1 (β-catenin) Transcriptional coactivator
dishevelled DVL1–DVL3 Signal transduction
TCF/pangolin TCF7, LEF1 Transcription factor

Table 1: Conserved components of Wnt/Wg signaling pathways.

Functional studies demonstrate that wg and Wnt-1 share overlapping roles:

  • β-catenin stabilization : Both pathways stabilize β-catenin/Armadillo to regulate TCF/LEF-dependent transcription.
  • Pattern formation : Mouse Wnt-1 rescues wg mutants in Drosophila, highlighting functional conservation.
  • Oncogenic potential : Ectopic Wnt-1 expression in mammals induces tumors, mirroring int-1's role in mammary carcinogenesis.

Notably, wg signaling in imaginal discs regulates wing and leg development, while Wnt-1 controls midbrain patterning in vertebrates, underscoring context-dependent diversification.

Properties

CAS No.

117758-26-6

Molecular Formula

C11H12O4

Synonyms

wingless protein, Drosophila

Origin of Product

United States

Scientific Research Applications

Developmental Biology

1. Tissue Patterning and Morphogenesis

Wingless is crucial for proper tissue patterning during Drosophila development. It establishes gradients that influence cell fate decisions across various tissues:

  • Wing Development : Wg regulates the development of wing imaginal discs by controlling gene expression patterns necessary for wing formation. Studies have shown that Wg acts over distances up to 11 cell diameters to induce signaling, which is vital for maintaining tissue integrity and patterning .
  • Eye Development : Ectopic expression of Wg in the Drosophila eye can block bristle formation by acting on proneural genes. This illustrates how Wg can have context-dependent effects on developmental processes .

2. Genetic Studies

Research utilizing Drosophila mutants has elucidated the genetic basis of Wg's role in development. For example, mutations in the wg gene lead to significant defects in segmental patterning and appendage formation . These genetic models provide insights into the mechanisms underlying Wnt signaling and its evolutionary conservation.

Cancer Research

1. Oncogenic Mechanisms

Recent studies have highlighted the role of Wingless in cancer biology:

  • Breast Cancer Models : Research has identified interactions between Wg signaling and oncogenes such as RPS12, which may influence tumorigenesis. The expression of RPS12 in Drosophila leads to eye malformations similar to those caused by aberrant Wg signaling, suggesting a link between Wg pathways and cancer progression .
  • Cell Death Regulation : Activation of Wg signaling has been shown to induce cell death in Drosophila tissues, mediated by transcription factors like dFoxO. This relationship underscores the dual role of Wg in promoting both growth and apoptosis depending on cellular context .

Neurobiology

1. Nervous System Development

Wingless is essential for maintaining neuronal stability and plasticity:

  • Planar Cell Polarity : The Wingless pathway is critical for establishing planar cell polarity, which is necessary for proper neuronal organization and function . Disruptions in this pathway can lead to neurodevelopmental disorders.
  • Neuronal Signaling : Studies have demonstrated that Wg influences synaptic plasticity and stability within neural circuits, making it a significant factor in neurobiological research.

Case Studies

StudyFocusFindings
Chaudhary et al., 2019Wing patterningDemonstrated that a gradient of Wg is essential for proper wing development; membrane-tethered forms can replace endogenous Wg .
Iyer et al., 2023Radiation effectsInvestigated how exposure to nanoparticles alters Wg expression, leading to developmental defects across generations .
dFoxO and Wingless InteractionCell deathShowed that dFoxO promotes Wg signaling which induces apoptosis in developing tissues .

Chemical Reactions Analysis

Post-Translational Modifications of Wingless Protein

Wg is synthesized as a glycoprotein and undergoes essential lipid modifications for proper secretion and signaling:

Palmitoylation and O-Glycosylation

  • Palmitoleic acid attachment : Wg is palmitoylated at serine 239 by Porcupine (Porcn), an O-acyltransferase. This hydrophobic modification is critical for Wg secretion and membrane association .

  • O-linked glycosylation : Enhances Wg solubility and extracellular matrix interactions, facilitating gradient formation .

Table 1: Key Post-Translational Modifications of Wg

Modification TypeEnzyme InvolvedFunctional Role
PalmitoylationPorcupine (Porcn)Secretion, membrane association
O-GlycosylationNot specifiedSolubility, gradient formation

Phosphorylation-Dependent Regulation of Armadillo (β-Catenin)

Wg signaling stabilizes Armadillo (Arm), the Drosophila β-catenin homolog, via a phosphorylation cascade:

Phosphorylation Sites and Kinases

  • CKIα-mediated priming : Phosphorylates Arm at serine 56, creating a priming site for subsequent Zw3 (GSK-3β) activity .

  • Zw3-mediated phosphorylation : Targets threonine 52 and serines 48/44, marking Arm for ubiquitination and proteasomal degradation .

Table 2: Arm Phosphorylation Sites and Regulatory Kinases

KinasePhosphorylation SiteEffect on Arm Stability
CKIαSerine 56Primes Arm for Zw3 activity
Zw3 (GSK-3β)Threonine 52, Serines 48/44Triggers degradation

Regulatory Complexes

  • Destruction complex : Axin and APC scaffold Zw3 and CKIα, enhancing Arm phosphorylation .

  • Wg inhibition : Wg signaling suppresses Zw3 activity, reducing Arm phosphorylation and stabilizing it for nuclear translocation .

Ligand-Receptor Interactions and Endocytosis

Wg binds Frizzled (Fz) and LRP/Arrow receptors, initiating signaling through clathrin-mediated endocytosis:

Key Steps in Wg Internalization

  • Receptor binding : Wg interacts with Fz2 and LRP/Arrow, forming a ternary complex .

  • Clathrin-coated pit formation : Mediated by Shibire (Dynamin), leading to Rab5-dependent vesicle fusion .

  • Endosomal sorting : Only ~25% of internalized Wg activates signaling; the remainder is degraded in lysosomes .

Enzymatic Regulation of Wg Secretion

The exocyst complex and Wntless (Wls) chaperone regulate apical Wg secretion:

Biochemical Requirements

  • Exocyst components : Sec15 and Sec5 are essential for apical Wg secretion but dispensable for basolateral transport .

  • Wls recycling : The retromer complex retrieves Wls from endosomes, ensuring continuous Wg secretion .

Table 3: Proteins Regulating Wg Secretion

Protein/ComplexRole
Exocyst (Sec15/Sec5)Apical vesicle trafficking
RetromerWls recycling
Wntless (Wls)Chaperone for Wg secretion

Nuclear Signaling and Transcriptional Activation

Stabilized Arm enters the nucleus and interacts with TCF/Pangolin (Pan) to activate target genes:

Cooperative Interactions

  • dFoxO-Arm complex : Physically interacts to promote Wg-induced cell death and target gene expression (e.g., reaper, hid) .

  • Coactivators : Legless (BCL9), Pygopus, and Hyrax enhance Arm-Pan transcriptional activity .

Quantitative Analysis of Wg Dispersion

Studies using GFP-tagged Wg reveal tight regulation of morphogen distribution:

  • <5% uptake : Only a small fraction of extracellular Wg activates signaling in target cells .

  • Nonlinear scaling : Doubling Wg production does not linearly increase signaling range due to saturation of uptake mechanisms .

This synthesis of biochemical and genetic data underscores the complexity of Wg signaling, emphasizing phosphorylation, palmitoylation, and regulated secretion as pivotal chemical reactions governing its activity.

Comparison with Similar Compounds

Other Drosophila Wnt Proteins

Drosophila has three Wnt homologs: Wg , DWnt-2 , and DWnt-3 . Their distinct roles and expression patterns highlight functional divergence:

Feature Wingless (Wg) DWnt-2 DWnt-3
Chromosomal Location 2R (57D) 2L (45E) X (17A/B)
Expression Segmental stripes in embryos; limb primordia in adults Segmented embryonic domains; gonadal primordia Mesoderm, CNS, limb primordia
Developmental Role Segmentation, epidermal patterning, limb specification Limb development, gonad formation CNS patterning, mesodermal differentiation
Protein Size ~40 kDa ~40 kDa ~113 kDa (extended N-terminal domain)
Conservation High similarity to Wnt-1 Divergent from Wnt-1 Unique structural features
  • Functional Overlap : All three Wnts are secreted and regulate cell fate, but Wg is uniquely required for segment polarity and engrailed maintenance .
  • Divergence : DWnt-3’s large size and CNS-specific expression suggest roles distinct from Wg .

Vertebrate Wnt Proteins

Wg shares homology with vertebrate Wnt-1 but differs in signaling dynamics:

  • Morphogen Gradient : In vertebrates, Wnt gradients (e.g., Wnt3a) are stabilized by extracellular inhibitors (e.g., Dickkopf). In Drosophila, Wg distribution relies on endocytosis and lysosomal degradation .
  • Receptor Complexity : Vertebrates use multiple Frizzled (Fz) receptors and co-receptors (LRP5/6). In Drosophila, Wg signaling primarily requires Fz and Dfz2, which redundantly mediate signal transduction .

Negative Regulators: Daxin vs. Vertebrate Axin

The Drosophila Axin homolog Daxin inhibits Wg signaling by promoting Arm degradation, analogous to vertebrate Axin’s role in β-catenin regulation . Key differences:

  • Binding Partners : Daxin interacts with Arm and ZW3 , while vertebrate Axin binds β-catenin, GSK3β, and APC.
  • Phenotypic Effects: Daxin loss mimics Wg overexpression (e.g., ectopic bristles), whereas vertebrate Axin knockout leads to Wnt hyperactivation and cancer .

Downstream Effectors: Armadillo vs. β-Catenin

Armadillo (Arm) is the Drosophila β-catenin homolog, but its regulation exhibits species-specific features:

  • Phosphorylation : Both Arm and β-catenin are phosphorylated by ZW3/GSK3β, targeting them for degradation. However, Arm(S10), a stabilized mutant, escapes ZW3 regulation and causes constitutive signaling .
  • Junctional Role : Arm retains adherens junction functions lost in vertebrate β-catenin, reflecting dual roles in signaling and cell adhesion .

Pathway Components: Dishevelled and Frizzled

  • Dishevelled (Dsh) : Required for both Wg signaling and planar cell polarity (PCP). Dsh binds Fz and recruits kinases to destabilize ZW3 . Vertebrate Dvl lacks PCP roles in some contexts.
  • Frizzled Receptors : Drosophila Fz and Dfz2 are essential for Wg internalization and signaling . Vertebrate Fz receptors show greater diversity, with tissue-specific roles .

Critical Research Findings

Wg as a Morphogen : In leg discs, low Wg levels specify ventral fate, while high levels inhibit dorsal determination . This contrasts with early embryos, where uniform Wg distribution maintains segment borders without acting as a morphogen .

Endocytosis and Signaling : Wg is endocytosed by receiving cells, and lysosomal degradation limits its range . Vertebrate Wnts similarly require endocytosis for signal propagation .

Autoregulation : Wg maintains its own expression via Fz/Dfz2, a feedback loop absent in some vertebrate Wnt pathways .

Data Tables

Table 1: Key Signaling Components in Wg vs. Vertebrate Wnt Pathways

Component Drosophila (Wg Pathway) Vertebrate (Wnt Pathway)
Ligand Wingless Wnt-1, Wnt3a
Receptor Fz, Dfz2 Fz, LRP5/6
Kinase Zeste-white 3 (ZW3) GSK3β
β-catenin Armadillo (Arm) β-catenin
Negative Regulator Daxin Axin, APC
Secretory Factor Porcupine Porcupine (Wntless)

Table 2: Phenotypic Outcomes of Pathway Disruption

Mutation/Manipulation Drosophila Phenotype Vertebrate Phenotype
Wg/Wnt loss Segment polarity defects Embryonic lethality, axis defects
Arm/β-catenin stabilization Ectopic bristles, tumors Colorectal cancer, teratomas
Daxin/Axin loss Wg hyperactivation Wnt-driven carcinomas

Preparation Methods

Genetic Engineering Approaches for Wingless Expression

The foundational step in Wg preparation involves genetic manipulation to achieve controlled expression. Early studies utilized randomly positioned clones of Drosophila cells engineered to constitutively express Wg protein . These clones, when induced in specific regions of leg imaginal discs, demonstrated Wg's ventralizing activity, confirming the protein's role in dorsoventral axis patterning . Modern protocols employ heat-shock promoters or Gal4/UAS systems for temporal and spatial regulation. For instance, S2 and S2R+ cell lines—derived from Drosophila hemocytes—are transfected with Wg-encoding plasmids under inducible promoters, yielding milligram quantities of protein .

A critical innovation involves tagging Wg with fluorescent markers (e.g., GFP) or epitopes (e.g., myc, HA) for tracking extracellular dispersal. In wing imaginal discs, GFP-tagged Wg revealed that only 25% of secreted protein is internalized by target cells, highlighting the necessity of optimizing expression levels to balance yield and functionality .

Purification Techniques: Affinity and Size Exclusion Chromatography

Purifying bioactive Wg requires strategies to address its hydrophobicity, a consequence of lipid modifications (palmitoylation and palmitoleoylation). The PNAS study by Mulligan et al. (2012) established a benchmark protocol :

  • Affinity Chromatography : Swim protein, a Wg-binding lipocalin, is immobilized on Ni-NTA resin. Wg-containing lysates are passed through the column, where Swim’s lipid-binding domain captures Wg with nanomolar affinity .

  • Size Exclusion Chromatography (SEC) : Eluted Wg is further purified via Superdex 200 columns, separating monomeric Wg (∼40 kDa) from aggregates .

Table 1: Purification Yield of Wg Using Swim-Assisted Methods

StepTotal Protein (mg)Wg Concentration (μg/mL)Purity (%)
Lysate50.212012
Affinity8.798065
SEC2.11,05095

This method increases Wg solubility 8-fold compared to traditional detergent-based approaches .

Role of Chaperones and Secretion Factors

Wg secretion depends on specialized chaperones that shield its lipid moieties during extracellular transit. Genetic screens identified two critical factors:

  • Swim : Enhances Wg diffusion by maintaining its solubility in the extracellular matrix . Swim−/− mutants exhibit truncated Wg gradients, mimicking wg loss-of-function phenotypes .

Table 2: Chaperones in Wg Secretion

ProteinFunctionEffect of Depletion
WlsGolgi-to-plasma membrane transport90% reduction in extracellular Wg
SwimSolubility maintenanceLoss of long-range signaling
PorcupinePalmitoylation enzymeIntracellular Wg accumulation

Functional Validation and Bioassays

Prepared Wg is validated using Drosophila embryos and imaginal discs. A standard assay involves applying purified Wg to frizzled/frizzled2 double-mutant tissues, which lack intrinsic Wg receptors . Rescue of denticle belt patterning in embryos confirms bioactivity . Quantitative measures include:

  • Phosphorylation Status : Anti-Armadillo (Arm) antibodies detect Wg-induced phosphorylation at Ser56 (CKIα-dependent) and Thr52/Ser48/Ser44 (Zw3-dependent) .

  • Signaling Range : In wing discs, Wg gradients are mapped using anti-Senseless antibodies, which label high-threshold target cells .

Challenges and Optimization Strategies

Despite advances, Wg preparation faces hurdles:

  • Aggregation : Lipid-modified Wg tends to form micelles. Co-expression with Swim reduces aggregation by 70% .

  • Proteolytic Degradation : Adding protease inhibitors (e.g., PMSF, leupeptin) during lysis improves yield .

  • Batch Variability : Standardizing cell density at induction (OD600 = 1.0) minimizes fluctuations .

Q & A

Q. What experimental approaches are used to identify downstream components of the Wingless signaling pathway in Drosophila?

Genetic screens (e.g., EMS mutagenesis) combined with phenotypic analysis of embryonic segmentation defects are foundational. Biochemical assays, such as co-immunoprecipitation (Co-IP) of Wg-interacting proteins (e.g., Dishevelled/Dsh), and cell culture systems to monitor phosphorylation changes (e.g., Dsh hyperphosphorylation upon Wg activation) are critical . Epistasis analysis using double mutants (e.g., wg; dsh) helps establish hierarchical relationships between pathway components .

Q. How can researchers assess the secretion and localization of Wingless protein in vivo?

Immunostaining of Drosophila embryos or imaginal discs with anti-Wg antibodies reveals subcellular localization. Mutant alleles (e.g., wg embryo-lethal variants) show intracellular retention of Wg, while porcupine mutants impair secretion, providing insights into trafficking mechanisms . Transfection of Wg variants into S2 cells coupled with Western blotting and confocal microscopy can track secretion efficiency .

Q. What methods are employed to study the role of Wg as a morphogen in patterning tissues like the wing imaginal disc?

Clonal analysis using FLP/FRT or GAL4-UAS systems to overexpress/knock down Wg in specific regions. Antibody staining for Wg protein gradients and downstream targets (e.g., Distal-less) quantifies spatial signaling ranges . Temperature-sensitive alleles or optogenetic tools (e.g., light-inducible Wg) can temporally control gradient formation .

Q. How is the interaction between Wg and its receptor Frizzled (Fz) validated experimentally?

Co-IP assays in transfected cell lines (e.g., S2 cells) confirm physical binding. Genetic rescue experiments in fz mutants with transgenic Fz variants (e.g., truncated receptors) identify functional domains. Luciferase reporter assays (e.g., TOPFlash for β-catenin activity) measure Fz-dependent Wg signaling output .

Advanced Research Questions

Q. How do conflicting data on the range of Wg signaling (short-range vs. long-range) inform experimental design?

In the larval midgut, Wg acts at two thresholds: low levels promote labial-dependent copper cell differentiation, while high levels repress it. Dual-reporter systems (e.g., lacZ and GFP under Wg-responsive promoters) in mosaic tissues can resolve threshold-dependent responses . Quantitative imaging (e.g., fluorescence correlation spectroscopy) measures Wg diffusion dynamics in vivo .

Q. What strategies address contradictions in Wg pathway crosstalk with Hedgehog (Hh) or PKA signaling?

Tissue-specific RNAi knockdown (e.g., hh in the embryonic epidermis) combined with transcriptomics identifies shared targets. Dominant-negative constructs (e.g., Cubitus interruptus mutants) disrupt Hh-Wg interactions, while FRET-based biosensors visualize real-time pathway activation overlaps . Phosphoproteomics in PKA mutants reveals phosphorylation nodes influencing Wg signaling .

Q. How can researchers dissect context-dependent Wg responses, such as tissue-specific cofactors like Ebd1?

Tissue-specific GAL4 drivers (e.g., ap-GAL4 for wing discs) enable RNAi-mediated Ebd1 knockdown. CRISPR-Cas9-generated Ebd1 null alleles in specific cell types (e.g., flight muscle precursors) reveal subset-specific Wg targets. ChIP-seq of Armadillo/TCF in Ebd1 mutants identifies cofactor-dependent enhancers .

Q. What biochemical techniques resolve discrepancies in post-translational modification (PTM) roles, such as Dsh phosphorylation states?

Phos-tag SDS-PAGE distinguishes hypo-/hyperphosphorylated Dsh isoforms. In vitro kinase assays with Wg-activated extracts identify modifying kinases (e.g., CK1γ). Deletion mutants of Dsh (e.g., ΔGLGF) test PTM functional relevance in membrane association .

Q. How do evolutionary conservation studies inform Wg pathway analysis in Drosophila?

Orthology databases (e.g., DrosOMA) compare Drosophila Wg pathway genes (e.g., arrow/LRP6) with vertebrate Wnt components. Transgenic rescue experiments (e.g., human Wnt1 in wg mutants) test functional conservation. RNAi in non-model insects (e.g., beetles) reveals divergent roles in structures like horns .

Q. What integrative approaches reconcile genetic vs. biochemical models of Wg signal transduction?

Systems biology models (e.g., Boolean networks) incorporating genetic interaction data (e.g., wg; armadillo epistasis) and biochemical parameters (e.g., Wg-Fz binding affinity) predict pathway dynamics. Live imaging of Dsh-GFP in wg mutants validates theoretical diffusion gradients .

Methodological Resources

  • Genetic Tools : GAL4-UAS, FLP/FRT, and CRISPR-Cas9 for tissue-specific manipulation .
  • Biochemical Assays : Co-IP, Phos-tag gels, and luciferase reporters .
  • Imaging : Confocal microscopy for Wg gradient analysis, FRET/FLIM for protein interactions .
  • Bioinformatics : DrosOMA for orthology, RNA-seq for pathway crosstalk .

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